N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4O2/c1-16-6-9-20(10-7-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-13-12-19-8-11-21(30-4)22(15-19)31-5/h6-11,14-15,26H,12-13H2,1-5H3 |
InChI Key |
FBYRUPGNMZWRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethyl and methylphenyl groups: These groups can be introduced through alkylation reactions.
Attachment of the 3,4-dimethoxyphenyl group: This step may involve coupling reactions using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its activity.
- Chemical Formula : C20H24N4O2
- Molecular Weight : 352.43 g/mol
- CAS Number : Not explicitly provided in the search results.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of substituents at various positions. Specific methods for synthesizing this compound have not been detailed in the provided sources but are generally based on established protocols for similar compounds.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), and MCF-7 (human breast cancer).
- Mechanism of Action : Compounds in this class often induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators like PCNA.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example 1 | MV4-11 | 10 | Caspase activation |
| Example 2 | K562 | 15 | PCNA downregulation |
| Example 3 | MCF-7 | 12 | Apoptotic pathway induction |
Other Biological Activities
In addition to antiproliferative effects, pyrazolo[1,5-a]pyrimidines have shown other biological activities:
- Anti-inflammatory Properties : Some derivatives exhibit inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Certain compounds have demonstrated efficacy against bacterial strains.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The most potent compound showed an IC50 value below 10 µM against MCF-7 cells, indicating strong antiproliferative effects.
-
Case Study on Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory potential of these compounds. Results indicated a significant reduction in TNF-alpha levels in treated macrophages, suggesting a promising avenue for therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
